molecular formula C5H11NO2 B13813244 (2S)-2-amino-3-methyl(114C)butanoic acid

(2S)-2-amino-3-methyl(114C)butanoic acid

Cat. No.: B13813244
M. Wt: 119.14 g/mol
InChI Key: KZSNJWFQEVHDMF-QRTGCQPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-methyl(114C)butanoic acid can be achieved through a two-step heterologous pathway starting with the endogenous amino acid L-threonine. The combination of Bacillus subtilis threonine deaminase and a mutated Escherichia coli glutamate dehydrogenase results in the production of enantiopure this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of engineered strains of Saccharomyces cerevisiae (baker’s yeast). By introducing specific genes, the yeast can convert L-threonine to this compound, achieving yields of up to 1.70 mg/L .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-methyl(114C)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, ketones, and substituted amino acids.

Scientific Research Applications

(2S)-2-amino-3-methyl(114C)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-methyl(114C)butanoic acid involves its incorporation into metabolic pathways where it acts as a precursor for the synthesis of other biologically active compounds. It targets specific enzymes and pathways involved in amino acid metabolism .

Comparison with Similar Compounds

Similar Compounds

    L-alanine: A proteinogenic amino acid with a similar structure but different biological functions.

    L-valine: Another branched-chain amino acid with distinct metabolic pathways.

    L-leucine: A branched-chain amino acid involved in protein synthesis and muscle metabolism.

Uniqueness

(2S)-2-amino-3-methyl(114C)butanoic acid is unique due to its non-proteinogenic nature and its role as a chiral precursor for various pharmaceuticals. Its ability to be synthesized in vivo using engineered yeast strains also sets it apart from other similar compounds .

Properties

Molecular Formula

C5H11NO2

Molecular Weight

119.14 g/mol

IUPAC Name

(2S)-2-amino-3-methyl(114C)butanoic acid

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+2

InChI Key

KZSNJWFQEVHDMF-QRTGCQPVSA-N

Isomeric SMILES

CC(C)[C@@H]([14C](=O)O)N

Canonical SMILES

CC(C)C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.